![molecular formula C24H19NO5S B2593383 [4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114850-52-0](/img/structure/B2593383.png)
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several structural components, including a 1,4-benzodioxin ring, a 1,4-benzothiazin ring, and a 4-methylphenyl (or p-tolyl) group . These components are common in various organic compounds and can contribute to a wide range of chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its component rings and groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structures of organic compounds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its components. The benzodioxin and benzothiazin rings could potentially participate in electrophilic aromatic substitution reactions, while the p-tolyl group could undergo reactions typical of aromatic methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by factors such as its molecular structure, the nature of its component groups, and the presence of any functional groups .Wissenschaftliche Forschungsanwendungen
Heterocyclic Derivative Synthesis
The synthesis of heterocyclic derivatives, including 1,4-benzothiazin-2-yl derivatives, is a significant area of study. Katekar (1972) and Nazarenko et al. (2008) explored reactions leading to various heterocyclic compounds, highlighting the versatility and potential applications of these molecules in chemical synthesis and drug development Katekar, 1972; Nazarenko et al., 2008.
Anti-Inflammatory and Analgesic Activities
Studies on the anti-inflammatory and analgesic activities of 1,4-benzothiazine derivatives have been conducted, revealing potential therapeutic applications. For instance, Gowda et al. (2011) synthesized Schiff and Mannich bases derivatives of 4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one and evaluated their anti-inflammatory and analgesic activities Gowda et al., 2011.
Antibacterial and Antifungal Activities
Research into the antimicrobial properties of derivatives of 1,4-benzothiazines has been prominent. Abbasi et al. (2017) synthesized sulfonamides with 1,4-benzodioxin rings and evaluated their antibacterial potential, indicating possible uses as therapeutic agents for inflammatory conditions Abbasi et al., 2017.
Antiretroviral Agent Development
Mizuhara et al. (2012) investigated the structure-activity relationships of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives for the development of potent anti-HIV agents, showcasing the potential of these compounds in antiviral research Mizuhara et al., 2012.
Enzyme Inhibitory Potential
Sulfonamides with benzodioxane and acetamide moieties have been investigated for their enzyme inhibitory potential. Abbasi et al. (2019) explored these compounds' inhibitory activities against α-glucosidase and acetylcholinesterase, providing insights into potential therapeutic applications for metabolic and neurological disorders Abbasi et al., 2019.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5S/c1-16-6-8-17(9-7-16)24(26)23-15-25(19-4-2-3-5-22(19)31(23,27)28)18-10-11-20-21(14-18)30-13-12-29-20/h2-11,14-15H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCSDUJDFJGAIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.